(Methoxymethylene)triphenylphosphorane
Description
Historical Development and Significance of Wittig Reagents
The Wittig reaction, a cornerstone of organic chemistry, was discovered by Georg Wittig and his colleague Ulrich Schöllkopf in 1954. wikipedia.org This groundbreaking work, which earned Wittig the Nobel Prize in Chemistry in 1979, introduced a reliable method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.combyjus.comlibretexts.org The reaction employs a class of organophosphorus compounds called phosphonium (B103445) ylides, commonly known as Wittig reagents. lumenlearning.combyjus.com
The significance of the Wittig reaction lies in its versatility and the high degree of control it offers over the location of the newly formed carbon-carbon double bond, a feature not always achievable with traditional elimination reactions. lumenlearning.com This precision has made it an indispensable tool in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, natural products like Vitamin A, and steroids. britannica.com The reaction is compatible with a wide range of functional groups, further enhancing its synthetic utility. wikipedia.orglibretexts.org
| Key Figure | Contribution | Year | Nobel Prize |
| Georg Wittig | Discovery of the Wittig reaction | 1954 | Chemistry, 1979 |
Fundamental Role of Phosphoranes in Carbon-Carbon Bond Formation
Phosphoranes, the functional component of Wittig reagents, are neutral molecules that contain a resonance-stabilized carbanion adjacent to a phosphonium center. libretexts.orgpharmacy180.com This electronic arrangement renders the carbon atom nucleophilic, enabling it to attack the electrophilic carbonyl carbon of an aldehyde or ketone. pharmacy180.commasterorganicchemistry.com
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound, directly forming a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This intermediate is unstable and rapidly decomposes in a retro-[2+2] cycloaddition to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide. masterorganicchemistry.com The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction. lumenlearning.com
This reliable method of forging carbon-carbon double bonds has become a standard and powerful strategy in the arsenal (B13267) of synthetic organic chemists. lumenlearning.com
Overview of (Methoxymethylene)triphenylphosphorane as a Formyl Anion Equivalent in Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique used by chemists to plan the synthesis of complex organic molecules. wikipedia.orglibretexts.org It involves mentally deconstructing the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." wikipedia.org In this context, a "formyl anion equivalent" is a reagent that, in a synthetic sense, behaves as a negatively charged formyl group (CHO⁻). This is a valuable concept because the formyl anion itself is not a synthetically viable species.
This compound serves as an effective formyl anion equivalent. wikipedia.orgrsc.org It reacts with an aldehyde or ketone in a Wittig reaction to produce a methoxy-substituted alkene, also known as an enol ether. wikipedia.org Subsequent hydrolysis of this enol ether under acidic conditions cleaves the double bond and unmasks the aldehyde functionality, resulting in a product that is one carbon longer than the starting carbonyl compound. wikipedia.org This two-step process effectively achieves the addition of a formyl group to the original carbonyl carbon.
This strategy has been successfully employed in the total synthesis of complex natural products, including Taxol and quinine (B1679958), demonstrating the power of this compound as a key tool in advanced organic synthesis. wikipedia.org
| Reagent | Function | Application |
| This compound | Formyl anion equivalent | Homologation of aldehydes and ketones |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxymethylidene(triphenyl)-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19OP/c1-21-17-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYROHZMICXBUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901282268 | |
| Record name | (Methoxymethylene)triphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20763-19-3 | |
| Record name | (Methoxymethylene)triphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20763-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Methoxymethylene)triphenylphosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901282268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methoxymethylene Triphenylphosphorane and Its Precursors
Synthesis of Methoxymethyl(triphenyl)phosphonium Halide Salts
The primary precursors to the ylide are stable phosphonium (B103445) salts, most commonly methoxymethyl(triphenyl)phosphonium chloride. These salts are synthesized through the quaternization of triphenylphosphine (B44618).
The most direct method for synthesizing the phosphonium salt is the P-alkylation of triphenylphosphine with chloromethyl methyl ether. wikipedia.org This reaction involves the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the ether.
PPh₃ + CH₃OCH₂Cl → [CH₃OCH₂PPh₃]Cl
A patented method details the reaction of triphenylphosphine with chloromethyl methyl ether in anhydrous acetone (B3395972) under a nitrogen atmosphere. google.com The process involves a two-stage temperature profile to optimize the reaction, leading to high yields of the desired phosphonium chloride. google.com
Table 1: Synthesis of (Methoxymethyl)triphenylphosphonium (B8745145) Chloride via Chloromethyl Methyl Ether Alkylation
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |
|---|---|---|---|---|
| Triphenylphosphine (32g) | Chloromethyl methyl ether (19.5g) | Anhydrous Acetone (60mL) | 3h at 38°C, then 3h at 46°C | 87.8% |
| Triphenylphosphine (32g) | Chloromethyl methyl ether (21.5g) | Anhydrous Acetone (72mL) | 3h at 36°C, then 3h at 48°C | 86.3% |
Data sourced from patent information, which outlines a method for achieving high purity and yield. google.com
An alternative and often preferred strategy avoids the handling of the highly carcinogenic chloromethyl methyl ether. google.com This method generates the reactive alkylating agent in situ from a mixture of dimethoxymethane (B151124) (methylal) and acetyl chloride. wikipedia.orggoogle.com The reaction between methylal and acetyl chloride produces chloromethyl methyl ether, which is immediately consumed by the triphenylphosphine present in the reaction mixture. google.com This approach is noted for preventing the formation of the dangerous byproduct bis(chloromethyl) ether. google.com The reaction is typically conducted at temperatures between 10°C and 40°C and can be stirred for extended periods (10-50 hours) to ensure completion. google.com
Beyond the standard alkylation routes, alternative methods for phosphonium salt synthesis have been developed. One notable approach involves the one-pot synthesis from alcohols. organic-chemistry.orgresearchgate.net This strategy utilizes trimethylsilyl (B98337) bromide (TMSBr) to convert an alcohol into a more reactive alkyl bromide in situ, which is then trapped by triphenylphosphine. organic-chemistry.org For instance, benzyl (B1604629) and heteroaryl alcohols can be efficiently converted to their corresponding triphenylphosphonium salts. organic-chemistry.orgresearchgate.net This method provides a valuable alternative, especially when the corresponding alkyl halides are unstable or not commercially available. organic-chemistry.org
Several factors are critical to achieving high yield and purity in the synthesis of methoxymethyl(triphenyl)phosphonium halide salts.
Reagent Quality : The use of fresh triphenylphosphine is recommended to avoid contamination with triphenylphosphine oxide, a common impurity formed by oxidation. researchgate.net
Anhydrous Conditions : Phosphonium salts can be highly hygroscopic. researchgate.net Reactions should be conducted under an inert atmosphere (e.g., nitrogen) and with anhydrous solvents to prevent the product from becoming an unmanageable oil and to avoid side reactions. google.comresearchgate.net
Temperature Control : The reaction between triphenylphosphine and alkylating agents can be exothermic. google.com Proper temperature control, sometimes involving an initial lower temperature phase followed by a period of heating, is crucial for maximizing yield and minimizing byproduct formation. google.com
Purification : After the reaction, the crude product is often purified by filtration and washing with a non-polar, inert solvent like diethyl ether or toluene (B28343) to remove unreacted starting materials and byproducts. google.comgoogle.com Recrystallization can be challenging due to the hygroscopic nature of the salts, and techniques like vapor diffusion or crystallization at low temperatures may be necessary. researchgate.net
Generation of (Methoxymethylene)triphenylphosphorane
This compound is a destabilized ylide, characterized by its vibrant blood-red color. wikipedia.org It is typically prepared and used in situ due to its high reactivity. wikipedia.org The generation of the ylide involves the deprotonation of the precursor phosphonium salt by a strong base. wikipedia.orggoogle.com
[CH₃OCH₂PPh₃]Cl + Base → CH₃OCH=PPh₃ + [Base-H]⁺ + Cl⁻
The choice of base is critical for the efficient formation of the ylide. Due to the pKa of the phosphonium salt, a strong base is required for complete deprotonation. vaia.comkoyonchem.com Commonly employed bases include:
Alkyllithiums : Strong, non-nucleophilic bases like butyllithium (B86547) (BuLi) are frequently used to generate the ylide. vaia.com
Lithium Amides : Reagents such as lithium diisopropylamide (LDA) are also effective for the deprotonation step. wikipedia.org
Alkoxides : While less common for simple, destabilized ylides, strong alkoxide bases may be used in certain contexts.
The base must be strong enough to remove a proton from the carbon adjacent to the positively charged phosphorus atom, creating the ylide structure. vaia.com
The formation and stability of this compound are profoundly influenced by the reaction environment.
Solvent Choice : The reaction is almost exclusively carried out in anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. The absence of water or other protic sources is essential, as simple ylides are highly reactive and will be readily protonated, quenching the reagent. The polarity of the solvent can also affect the reaction rate and the stability of the transition state. nih.gov
Base Strength and Steric Hindrance : The base must be sufficiently strong to ensure the equilibrium lies in favor of the ylide product. The steric bulk of the base can also play a role, preventing unwanted side reactions.
Temperature : The deprotonation is often performed at low temperatures (e.g., 0°C or below) to control the reaction and maintain the stability of the generated ylide, which can be thermally labile.
The interplay between the solvent, the strength of the base, and the temperature is crucial for successfully generating the ylide for its subsequent use in the Wittig reaction. koyonchem.com
In Situ Generation and Handling Considerations
This compound is a reactive, destabilized ylide, recognizable by its characteristic blood-red color. wikipedia.org Due to its limited stability and high reactivity, particularly its sensitivity to moisture, the reagent is almost exclusively generated and used immediately within the same reaction mixture, a process known as in situ generation. wikipedia.org This method circumvents the difficulties and hazards associated with isolating and storing the pure, unstable compound.
The standard procedure for in situ generation involves the deprotonation of its stable precursor, (methoxymethyl)triphenylphosphonium chloride, using a strong base. wikipedia.orgsigmaaldrich.com This step is performed just before the introduction of the carbonyl compound that will undergo the Wittig reaction. The choice of base and solvent is critical to the success of the synthesis, directly impacting the ylide's formation and reactivity.
Key handling considerations center on maintaining a strictly anhydrous and inert environment. The ylide reacts readily with water, which would quench the reagent and lead to the formation of triphenylphosphine oxide as a byproduct. Consequently, all glassware must be meticulously dried, and the reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon. Solvents must also be anhydrous. Temperature control is another crucial factor; the deprotonation is typically initiated at low temperatures, ranging from -78 °C to 0 °C, to manage the reaction rate and minimize potential side reactions. commonorganicchemistry.com
The selection of a specific protocol depends on factors like the reaction scale and the reactivity of the carbonyl substrate. Below is a table summarizing common conditions for the in situ generation of this reagent.
| Precursor | Base | Solvent | Typical Temperature (°C) |
| (Methoxymethyl)triphenylphosphonium chloride | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | 0 °C to room temperature commonorganicchemistry.com |
| (Methoxymethyl)triphenylphosphonium chloride | n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C |
| (Methoxymethyl)triphenylphosphonium chloride | Sodium amide (NaNH₂) | Liquid Ammonia (NH₃) | -78 °C |
| (Methoxymethyl)triphenylphosphonium chloride | Sodium hydride (NaH) | Dimethyl sulfoxide (B87167) (DMSO) | Room Temperature |
Mechanistic Investigations of Reactions Involving Methoxymethylene Triphenylphosphorane
The Wittig Olefination Mechanism: Pathways to Enol Ethers
The reaction of (methoxymethylene)triphenylphosphorane with an aldehyde or ketone follows the general course of the Wittig olefination. youtube.com The core of the reaction is the coupling of the phosphorus ylide with a carbonyl compound to form a carbon-carbon double bond, yielding an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com In the specific case of this compound, the product is a methoxy-substituted alkene, commonly known as an enol ether. chemeurope.com The immense stability of the triphenylphosphine oxide by-product, driven by the formation of a strong phosphorus-oxygen double bond, is a key thermodynamic driving force for the reaction. wpmucdn.com
The precise mechanism of the Wittig reaction has been a subject of extensive research, with two primary pathways historically considered: a stepwise path involving a betaine (B1666868) intermediate and a concerted cycloaddition. masterorganicchemistry.comorganic-chemistry.org
Betaine Pathway: This pathway proposes the initial nucleophilic attack of the ylide's carbanion on the carbonyl carbon to form a zwitterionic intermediate called a betaine. nrochemistry.com This betaine would then undergo ring closure to form a four-membered ring, the oxaphosphetane, which subsequently decomposes to the final products. wpmucdn.com While the betaine has been a feature of mechanistic discussions for years, its existence as a discrete intermediate is debated, especially in salt-free conditions. wikipedia.org The presence of lithium salts is known to stabilize betaine intermediates, making this pathway more relevant under such conditions. organic-chemistry.org
Concerted [2+2] Cycloaddition: The currently more accepted mechanism, particularly for unstabilized and semi-stabilized ylides in the absence of lithium salts, involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound. wikipedia.orgresearchgate.net This concerted process bypasses the betaine intermediate, leading directly to the formation of the oxaphosphetane. organic-chemistry.org This pathway is often described as a [π2s+π2a] cycloaddition. wikipedia.org The reaction of this compound, a semi-stabilized ylide, is generally considered to proceed through this concerted formation of the oxaphosphetane. chemeurope.comresearchgate.net
| Mechanistic Pathway | Key Intermediate(s) | Description | Conditions Favoring Pathway |
| Betaine Pathway | Betaine, Oxaphosphetane | Stepwise nucleophilic addition forms a zwitterionic betaine, which then cyclizes to the oxaphosphetane. wpmucdn.comnrochemistry.com | Presence of lithium salts. wikipedia.orgorganic-chemistry.org |
| Concerted Pathway | Oxaphosphetane | Direct [2+2] cycloaddition between the ylide and carbonyl compound to form the oxaphosphetane. organic-chemistry.orgresearchgate.net | Salt-free conditions. wikipedia.org |
The Wittig reaction is renowned for its ability to control the stereochemistry of the resulting double bond. The Z/E selectivity is highly dependent on the nature of the substituent on the ylidic carbon. wikipedia.orgorganic-chemistry.org this compound is classified as a semi-stabilized or moderately reactive ylide. The methoxy (B1213986) group provides some electronic stabilization, but not to the extent of a strongly electron-withdrawing group like an ester. nih.govwikipedia.org
Unstabilized Ylides (e.g., R=alkyl): These ylides typically react rapidly and irreversibly under kinetic control to produce predominantly (Z)-alkenes. wikipedia.orgorganic-chemistry.orgyoutube.com
Stabilized Ylides (e.g., R=COOR'): These ylides are more stable and react more slowly, often under thermodynamic control. The reaction can be reversible, allowing equilibration to the more stable (E)-alkene. organic-chemistry.org
Semi-stabilized Ylides (e.g., R=aryl or OCH₃): For these ylides, such as this compound, the Z/E selectivity is often poor or highly dependent on the specific substrates and reaction conditions. wikipedia.org However, kinetic control often favors the Z-isomer. youtube.com
The formation of the enol ether from this compound can therefore result in a mixture of Z and E isomers, with the ratio influenced by factors like the steric bulk of the carbonyl substrate and the reaction temperature. researchgate.net
The stereochemical outcome of the Wittig reaction is determined in the initial cycloaddition step. The geometry of the transition state leading to the oxaphosphetane dictates which diastereomeric intermediate is formed, and thus, the final alkene geometry. researchgate.netyoutube.com
Under kinetically controlled (salt-free) conditions, the reaction proceeds through an early, puckered transition state. The stereoselectivity arises from minimizing steric interactions in this transition state. The preferred approach aligns the largest substituents on the ylide and the aldehyde in an anti orientation. youtube.com Following the initial cycloaddition, a 180° rotation around the newly formed carbon-carbon single bond is required to bring the oxygen and phosphorus atoms into proximity for oxaphosphetane ring closure. This rotation leads to a syn-diastereomeric oxaphosphetane, which then decomposes stereospecifically to the (Z)-alkene. youtube.com The alternative transition state, which would lead to the (E)-alkene, suffers from greater steric repulsion between the principal substituents, making it higher in energy. researchgate.netyoutube.com
Role of the Methoxy Group in Directing Reactivity and Regioselectivity
The methoxy group is the defining feature of this compound and is central to its synthetic utility.
Its primary role is to function as a masked formyl group. The Wittig reaction with this ylide introduces a methoxyvinyl group (-CH=CHOCH₃) into the target molecule. chemeurope.com This enol ether product is the key to the homologation sequence, as it is readily susceptible to acid-catalyzed hydrolysis. askfilo.comvaia.com This hydrolysis step cleaves the ether linkage and generates the final aldehyde product, effectively adding a -CHO group to the original carbonyl carbon's position.
From a mechanistic standpoint, the methoxy group influences the ylide's reactivity and stability. As an oxygen-containing substituent, it can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect. wikipedia.org This dual electronic nature places the ylide in the semi-stabilized category, modulating its reactivity to be intermediate between that of highly reactive unstabilized ylides and less reactive stabilized ylides. This moderation affects the conditions required for the reaction and the resulting stereoselectivity. wikipedia.org In terms of regioselectivity, the reaction is highly specific, occurring exclusively at the carbonyl carbon of the aldehyde or ketone substrate.
Influence of Reaction Conditions on Mechanistic Pathways
The pathway of the Wittig reaction and its stereochemical outcome can be significantly influenced by the specific conditions employed. Key variables include the solvent, the base used for deprotonation, and the temperature.
Common solvents for this reaction are polar aprotic ethers like tetrahydrofuran (B95107) (THF) or diethyl ether. chemeurope.comnrochemistry.com The choice of base to generate the ylide from its phosphonium (B103445) salt precursor is also critical. Strong bases such as phenyllithium, butyllithium (B86547) (BuLi), or potassium tert-butoxide (t-BuOK) are typically required. chemeurope.comnrochemistry.com The counterion of the base (e.g., Li⁺, Na⁺, K⁺) can play a crucial role. As mentioned, lithium cations can coordinate with the oxygen atoms of the carbonyl and ylide, potentially stabilizing a betaine intermediate and altering the Z/E selectivity compared to reactions run under salt-free conditions with sodium or potassium bases. wikipedia.orgorganic-chemistry.org
Temperature is a critical parameter for controlling the selectivity of Wittig reactions, particularly for non-stabilized and semi-stabilized ylides. researchgate.net Reactions involving this compound are often conducted at low temperatures, such as -20 °C or below. nrochemistry.com
Lowering the temperature generally enhances the kinetic control of the reaction. For semi-stabilized ylides, this favors the formation of the (Z)-isomer by ensuring that the initial, irreversible cycloaddition and decomposition of the less sterically hindered syn-oxaphosphetane is the dominant pathway. researchgate.netyoutube.com At higher temperatures, the system has more energy to overcome the activation barrier for the formation of the more stable (E)-alkene, or potential equilibration processes may become more significant, leading to lower selectivity. researchgate.net Therefore, careful temperature control is essential for achieving predictable and reproducible stereochemical results.
Solvent Polarity and Coordination Effects (e.g., Lithium Salts)
The stereochemical outcome of the Wittig reaction, particularly the formation of Z or E isomers of the resulting enol ether from this compound, is significantly influenced by the reaction solvent and the presence of coordinating salts, such as lithium halides.
In non-polar, aprotic solvents and in the absence of lithium salts, the Wittig reaction is generally considered to be under kinetic control. The currently accepted mechanism involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgrsc.org This process is irreversible. The stereochemistry of the final alkene is determined by the geometry of the transition state leading to the oxaphosphetane. For semi-stabilized ylides like this compound, this often leads to a mixture of Z and E isomers.
The introduction of lithium salts, often as byproducts from the ylide generation using organolithium bases (e.g., n-butyllithium), can dramatically alter the reaction mechanism and stereoselectivity. wikipedia.org Lithium cations can coordinate to the oxygen atom of the betaine-like transition state or a discrete betaine intermediate. udel.eduorganic-chemistry.org This coordination can lead to a reversible initial addition step, allowing for equilibration between the syn and anti betaine intermediates. The relative stability of these intermediates then dictates the final Z/E ratio of the enol ether product. Generally, the presence of lithium ions leads to a process of "stereochemical drift" where the initial kinetic product distribution can change over time. wikipedia.org
The polarity of the solvent plays a crucial role in these processes. researchgate.net Polar aprotic solvents can stabilize the charged intermediates and transition states involved in the reaction. In some cases, increasing solvent polarity can favor the formation of the Z-isomer. researchgate.net For instance, performing the reaction in a polar solvent like dimethylformamide (DMF) in the presence of lithium iodide can lead to almost exclusive formation of the Z-alkene for certain unstabilized ylides. wikipedia.org
Table 1: Expected Influence of Solvents and Lithium Salts on the Reaction of this compound
| Condition | Expected Mechanistic Pathway | Expected Outcome for Enol Ether |
| Non-polar solvent, Li+-free | Irreversible [2+2] cycloaddition (kinetic control) | Mixture of Z and E isomers |
| Non-polar solvent, with Li+ | Reversible betaine formation (thermodynamic control) | Increased proportion of the thermodynamically more stable isomer |
| Polar aprotic solvent, with Li+ | Enhanced stabilization of intermediates, potential for high stereoselectivity | May favor one isomer significantly, potentially the Z-isomer |
Additive Influence on Reaction Rate and Selectivity
Beyond lithium salts, other additives can also modulate the rate and selectivity of the Wittig reaction. While specific studies on this compound are scarce, general principles suggest that certain additives can influence the aggregation state of the ylide or the reaction intermediates, thereby affecting the stereochemical outcome.
For example, the addition of crown ethers, such as 18-crown-6, can sequester metal cations like lithium or potassium. researchgate.net This sequestration can effectively create "salt-free" conditions even when the ylide is prepared with a metal-containing base, pushing the mechanism towards kinetic control and potentially increasing the proportion of the Z-isomer. researchgate.net
Other additives, such as Lewis acids, could potentially coordinate to the carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack of the ylide. However, the effect on selectivity would be complex and dependent on the specific Lewis acid and reaction conditions. In some specialized Wittig systems, the use of additives like LiClO4 in combination with a chiral amine has been shown to induce high diastereo- and enantioselectivities. organic-chemistry.org
Table 2: Potential Effects of Additives on Reactions of this compound
| Additive | Potential Role | Expected Impact on Reaction |
| 18-Crown-6 | Sequesters metal cations (e.g., Li+, K+) | Promotes "salt-free" conditions, favoring kinetic control and potentially higher Z-selectivity. researchgate.net |
| Lewis Acids (e.g., ZnCl2) | Activates the carbonyl group | May increase reaction rate; effect on selectivity is not readily predictable. |
| Protic additives (e.g., alcohols) | Can protonate intermediates | May lead to side reactions and reduced yields. |
Spectroscopic Probes for Mechanistic Intermediates (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for studying the mechanism of the Wittig reaction and detecting key intermediates like oxaphosphetanes. udel.eduresearchgate.net The phosphorus atom in an oxaphosphetane has a characteristic chemical shift in the ³¹P NMR spectrum, typically in the range of -60 to -80 ppm, which is distinct from the starting phosphonium salt and the triphenylphosphine oxide byproduct. researchgate.net
Low-temperature NMR studies have been instrumental in demonstrating that for many Wittig reactions, the oxaphosphetane is the only observable intermediate under lithium-free conditions. wikipedia.org The direct observation and characterization of this intermediate provide strong evidence against the formation of a long-lived betaine in these cases. udel.edu
While specific NMR data for the oxaphosphetane derived from this compound is not readily found in the literature, it would be expected to exhibit a characteristic upfield shift in the ³¹P NMR spectrum. ¹H NMR and ¹³C NMR spectroscopy would also be crucial for characterizing the full structure of the intermediate, including the stereochemistry at the newly formed C-C bond and the phosphorus center. The coupling constants between protons and between carbon and phosphorus would provide valuable structural information.
The instability of oxaphosphetanes often requires performing these NMR experiments at low temperatures to allow for their detection before they decompose to the final enol ether and triphenylphosphine oxide.
Synthetic Applications of Methoxymethylene Triphenylphosphorane
Introduction of the Methoxymethylene Moiety via Wittig Olefination
The core function of (methoxymethylene)triphenylphosphorane is to introduce a methoxymethylene (=CH-OCH₃) group into a molecule through the Wittig reaction. wikipedia.orgwikipedia.org The Wittig reaction involves the reaction of an aldehyde or a ketone with a phosphorus ylide (the Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. wikipedia.orgudel.edu In this specific application, this compound reacts with a carbonyl compound to form a methoxy-substituted alkene, known as an enol ether. wikipedia.org
The reaction is highly versatile and can be applied to a wide range of aldehydes and ketones, including sterically hindered ones. wikipedia.org The formation of the very stable triphenylphosphine (B44618) oxide byproduct provides a strong thermodynamic driving force for the reaction. udel.edu This method is a cornerstone for carbon chain extension, specifically for adding a single carbon atom to a molecular framework.
The preparation of the ylide itself is typically achieved in two steps starting from triphenylphosphine. First, triphenylphosphine is alkylated with a chloromethyl methyl ether to form the corresponding phosphonium (B103445) salt. wikipedia.org This salt is then deprotonated with a strong base, such as an organolithium reagent or a lithium amide, to generate the reactive this compound ylide. wikipedia.orgprepchem.com
Table 1: Overview of the Wittig Olefination with this compound
| Reactants | Reagent | Product | Key Transformation |
|---|
Chain Elongation and Functional Group Interconversion
The primary synthetic strategy employing this compound is a two-step sequence that results in the homologation of a carbonyl compound. This process not only extends the carbon chain but also represents a key functional group interconversion, ultimately transforming a ketone or aldehyde into a new, larger aldehyde. wikipedia.orgvaia.com
Elaboration of Aldehydes and Ketones to Enol Ethers
The initial step in the homologation sequence is the Wittig olefination of an aldehyde or ketone with this compound. This reaction converts the carbonyl group directly into an enol ether. wikipedia.org Enol ethers are a class of organic compounds featuring an alkoxy group attached to a carbon-carbon double bond. wikipedia.org The reaction is generally high-yielding and provides a straightforward route to these valuable synthetic intermediates. For example, reacting a ketone (R₂C=O) with the ylide (Ph₃P=CHOCH₃) yields the corresponding enol ether (R₂C=CHOCH₃) and triphenylphosphine oxide. wikipedia.orgudel.edu
Subsequent Hydrolysis of Enol Ether Products to Aldehydes
The enol ether products generated in the Wittig reaction are typically not the final target but serve as stable precursors to aldehydes. wikipedia.org Enol ethers are readily hydrolyzed under acidic conditions to yield the corresponding aldehyde. guidechem.comechemi.comstackexchange.com This transformation is the crucial second step in the one-carbon homologation sequence.
The mechanism of hydrolysis involves the protonation of the enol ether at the α-carbon, which is made nucleophilic by the electron-donating alkoxy group. guidechem.comstackexchange.com This protonation forms a resonance-stabilized oxonium ion. Subsequent attack by water on the electrophilic carbon leads to the formation of a hemiacetal intermediate. echemi.comstackexchange.com The hemiacetal then breaks down under the acidic conditions to release the final aldehyde product and an alcohol (in this case, methanol). guidechem.comstackexchange.com This hydrolysis step is often efficient and proceeds under mild aqueous acid conditions. almerja.com
Table 2: Two-Step Aldehyde Homologation
| Step | Reaction | Intermediate/Product | Purpose |
|---|---|---|---|
| 1 | Wittig Olefination | Enol Ether | Introduction of methoxymethylene group |
Further Transformations of Enol Ether Adducts (e.g., Cyclization, Addition Reactions)
Beyond their role as aldehyde precursors, the enol ether adducts derived from the Wittig reaction can participate in various other chemical transformations. The electron-rich double bond of the enol ether is susceptible to attack by electrophiles and can engage in cycloaddition reactions. beilstein-journals.org
Cyclization Reactions: Intramolecular reactions involving the enol ether moiety are a powerful tool for constructing cyclic structures. For instance, enol ethers can participate in palladium-catalyzed cyclizations to form substituted tetrahydrofurans. researchgate.net They can also be used in formal [4+2] cycloadditions with suitable partners to create chromene derivatives and other heterocyclic systems. nih.gov
Addition Reactions: The double bond of enol ethers can undergo various addition reactions. They are effective partners in Mukaiyama-Michael additions when activated by a chiral catalyst, allowing for the enantioselective formation of new carbon-carbon bonds. nih.gov Furthermore, they can react with electrophiles like aldehydes in carbonyl-ene reactions to form substituted dihydropyrans, which are useful intermediates for further synthesis. nih.gov These reactions highlight the versatility of the enol ether group as a handle for further molecular elaboration.
Strategic Application in Complex Molecule and Natural Product Total Synthesis
The reliability and mildness of the two-step homologation sequence using this compound make it a valuable tool in the multistep synthesis of complex molecules and natural products. researchgate.netcri.or.thunimelb.edu.au The ability to construct an aldehyde from a pre-existing ketone or a different aldehyde is a common requirement in convergent synthetic strategies. youtube.com
Installation of Aldehyde Precursors
In the context of total synthesis, the primary role of this compound is the installation of a formyl group (or a precursor thereof) via the enol ether homologation method. wikipedia.orgvaia.com This strategy was famously employed in several landmark total syntheses. For instance, it was a key step in the Wender Taxol total synthesis and the Stork quinine (B1679958) total synthesis. wikipedia.org In these complex syntheses, a ketone at a late-stage intermediate was converted into the required aldehyde with one additional carbon atom, enabling the continuation of the synthetic route. This method provides a predictable and high-yielding way to achieve this critical one-carbon extension, which might be difficult to accomplish using other formylation or hydroformylation methods that may lack the required chemoselectivity.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Triphenylphosphine |
| Chloromethyl methyl ether |
| Triphenylphosphine oxide |
| Enol ether |
| Aldehyde |
| Ketone |
| Hemiacetal |
| Methanol |
| Taxol |
| Quinine |
| Tetrahydrofuran (B95107) |
| Chromene |
Construction of Key Carbon Skeletons
The Wittig reaction employing this compound is a cornerstone strategy for the one-carbon homologation of aldehydes and ketones. wikipedia.org This process involves the reaction of the phosphorane with a carbonyl compound to generate an enol ether. Subsequent hydrolysis of this intermediate under acidic conditions yields an aldehyde, effectively extending the carbon backbone by a single carbon atom. wikipedia.org This two-step sequence provides a reliable and widely used method for the incremental construction of complex carbon frameworks essential in organic synthesis. The reagent is typically prepared in situ through the deprotonation of its precursor, methoxymethyltriphenylphosphonium chloride, with a strong base. wikipedia.orgprepchem.com
The general transformation can be summarized as follows:
Wittig Reaction: An aldehyde or ketone reacts with this compound to form a vinyl ether.
Hydrolysis: The resulting vinyl ether is treated with an acid to produce a homologated aldehyde.
This method's significance lies in its ability to introduce an aldehyde functional group, which can then be used in a multitude of further synthetic transformations, allowing for the progressive elaboration of molecular complexity.
Synthesis of Diverse Natural Products (e.g., Artemisinin, Picrinine, Strobilurin A, Taxol, Quinine)
The utility of this compound is prominently featured in the total synthesis of several structurally complex and biologically significant natural products. Its role as a one-carbon homologating agent has been critical in achieving the synthesis of these challenging targets.
| Natural Product | Therapeutic/Functional Class | Role of this compound | Key Intermediates |
| Artemisinin | Antimalarial | Used in certain synthetic routes for chain extension via ketone homologation to build the intricate sesquiterpene lactone framework. nih.govrsc.orgnih.govdaneshyari.com | Ketone precursors |
| Picrinine | Alkaloid (Anti-inflammatory) | Employed to convert a key aldehyde intermediate into a vinyl ether, which is further transformed, enabling the construction of the complex, cage-like furoindoline core. semanticscholar.orgescholarship.orgnih.gov | Aldehyde intermediates |
| Strobilurin A | Fungicide | Utilized in the synthesis of analogues to construct the vital β-methoxyacrylate toxophore, which involves forming a key carbon-carbon double bond. nih.govnih.gov | Carbonyl precursors |
| Taxol | Anticancer | Utilized in the Wender total synthesis for the crucial homologation of a ketone, facilitating the elaboration of the complex polyoxygenated diterpenoid taxane (B156437) core. wikipedia.orgnih.govnih.gov | Ketone on the taxane ring system |
| Quinine | Antimalarial | Applied in the Stork total synthesis to add a single carbon atom to a ketone, a pivotal step in constructing the quinuclidine (B89598) skeleton of the alkaloid. wikipedia.orgudel.eduwikipedia.org | Ketonic precursor to the quinuclidine moiety |
Detailed Research Findings:
Taxol: In the Wender Taxol total synthesis, this compound was instrumental in a homologation reaction that was essential for building the intricate taxane skeleton. wikipedia.org This demonstrates the reagent's efficacy in the context of highly advanced, multi-step synthetic campaigns. researchgate.netpku.edu.cnru.nl
Quinine: The Stork synthesis of quinine, a landmark in stereoselective synthesis, explicitly used the reagent to convert a ketone to the corresponding extended aldehyde after hydrolysis. wikipedia.org This transformation was a key step in forming the quinuclidine portion of the molecule. udel.edunih.govyoutube.com
Picrinine: In a total synthesis of picrinine, an aldehyde intermediate was treated with this compound. semanticscholar.org The resulting enol ether was not hydrolyzed to an aldehyde but was instead reduced to a vinyl alcohol, showcasing a varied application of the intermediate formed by the reagent. semanticscholar.org
Synthesis of Heterocyclic Compounds
Phosphorus ylides, as a class, are valuable reagents in the synthesis of heterocyclic systems. researchgate.net The reaction of this compound with substrates bearing multiple functional groups can initiate intramolecular cyclization cascades or introduce functionalities that facilitate subsequent ring formation. For instance, the reaction of phosphorus ylides with pyrazolone (B3327878) derivatives has been shown to yield new phosphanylidene compounds that can serve as precursors for further heterocyclic synthesis. researchgate.net The fundamental reactivity of the methoxymethylene group allows it to be a key building block in strategies aimed at constructing diverse heterocyclic scaffolds. southern.edu
Regioselective and Stereoselective Applications in Organic Synthesis
The stereochemical outcome of the Wittig reaction is a critical aspect of its application in synthesis, and the use of this compound allows for degrees of selectivity.
Control of Olefin Stereochemistry
The geometry of the alkene formed in a Wittig reaction is dependent on the reactivity of the ylide. This compound is classified as a semi-stabilized ylide. Reactions of such ylides with aldehydes often produce mixtures of E- and Z-isomeric olefins. rsc.org However, the stereochemical course can be significantly influenced by the reaction conditions.
| Condition | Predominant Isomer | Rationale |
| Salt-free conditions (e.g., using NaHMDS as base) | Z-alkene | The reaction proceeds through an early, irreversible oxaphosphetane formation, leading to the kinetically controlled cis-substituted oxaphosphetane, which decomposes to the Z-alkene. |
| Presence of lithium salts (e.g., from n-BuLi as base) | E-alkene | Lithium salts can coordinate to the oxygen atoms in the betaine (B1666868) intermediate, allowing for equilibration to the more thermodynamically stable trans-substituted oxaphosphetane, which then yields the E-alkene. |
This ability to direct the stereochemical outcome by modifying reaction parameters is a powerful tool for synthetic chemists, particularly when the target molecule's biological activity is dependent on the specific geometry of a double bond. rsc.org
Diastereoselective Wittig Reactions with Chiral Substrates
When this compound reacts with a chiral aldehyde or ketone, the pre-existing stereocenter(s) can direct the nucleophilic attack of the ylide. This facial selectivity results in the preferential formation of one diastereomer of the product. This principle is a cornerstone of asymmetric synthesis and is frequently exploited in the construction of complex natural products containing multiple stereocenters.
For example, in the synthesis of picrinine, a diastereoselective Wittig reaction was employed where the inherent chirality of the substrate guided the reaction to produce the desired stereoisomer of the resulting alkene. semanticscholar.org The degree of diastereoselectivity achieved is a function of the steric and electronic environment around the carbonyl group, as dictated by the chiral substrate.
Methodological Advancements and Modifications Involving Methoxymethylene Triphenylphosphorane
Modified Wittig Conditions (e.g., Salt-Free Wittig, Pre-formed Ylides)
The traditional Wittig reaction often involves the formation of lithium salts, which can complicate the reaction pathway and product distribution. udel.edu The development of salt-free Wittig conditions represents a significant modification, aiming to simplify the reaction and improve stereoselectivity. Research into the mechanism of lithium salt-free Wittig reactions suggests that for all major classes of phosphonium (B103445) ylides—non-stabilized, semi-stabilized, and stabilized—the reaction proceeds through a common [2+2] cycloaddition pathway to form an oxaphosphetane intermediate directly. nih.govresearchgate.net This unified mechanism provides a clearer understanding of the factors controlling the reaction's outcome, independent of the ylide's stability. nih.gov (Methoxymethylene)triphenylphosphorane is classified as a destabilized ylide, indicated by its characteristic blood-red color, and its reactions under salt-free conditions are governed by this kinetic cycloaddition model. nih.govwikipedia.org
The preparation of the ylide itself has also been a focus of methodological refinement. While this compound is typically generated in situ from its corresponding phosphonium salt, (methoxymethyl)triphenylphosphonium (B8745145) chloride, just before use, the concept of using pre-formed ylides is well-established. wikipedia.orgwikipedia.org The in situ approach involves deprotonating the phosphonium salt with a strong base in the reaction vessel. wikipedia.orgwikipedia.org However, some ylides, particularly stabilized ones, are stable enough to be isolated, stored, and handled as discrete reagents. wikipedia.org Advances in mechanochemistry have even enabled the solvent-free, solid-state generation and isolation of stable phosphorus ylides. scispace.com Although less stable ylides like this compound are more commonly generated and used immediately, these methodologies offer alternative pathways for its preparation and use. wikipedia.orgscispace.com
Novel Base Systems and Solvents for Enhanced Reactivity and Selectivity (e.g., Deep Eutectic Solvents)
The choice of solvent and base system is critical in the Wittig reaction, influencing both reaction rates and stereochemical outcomes. wikipedia.org A significant innovation in this area is the use of Deep Eutectic Solvents (DESs) as a green alternative to conventional volatile organic solvents. researchgate.netresearchgate.net DESs, such as mixtures of choline (B1196258) chloride and glycerol, are biodegradable, have low toxicity, and are cost-effective. researchgate.netnih.gov
Wittig reactions performed in DESs have shown high efficiency under mild conditions, often at room temperature and open to the air. researchgate.netnih.gov These systems are compatible with a wide array of both organic bases (e.g., DBU, t-BuOK) and inorganic bases (e.g., NaOH, K₂CO₃), demonstrating their versatility. researchgate.netnih.gov The scalability of this protocol has been demonstrated, and a key advantage is the simplified workup procedure that allows for the removal of the triphenylphosphine (B44618) oxide byproduct without requiring chromatography. researchgate.netnih.gov
The following table summarizes the performance of various DES systems in a model Wittig reaction.
Table 1: Wittig Reaction Yields in Various Deep Eutectic Solvents Data derived from a study on Wittig reactions in DESs. researchgate.net
| Eutectic Mixture (Molar Ratio) | Temperature (°C) | Yield (%) |
| Choline Chloride / Glycerol (1:2) | 25 | 97 |
| Choline Chloride / Ethylene Glycol (1:2) | 25 | 68 |
| Choline Chloride / Urea (1:2) | 25 | 43 |
| Choline Chloride / D-Sorbitol (1:1) | 80 | 88 |
Beyond solvents, novel base systems have been explored to improve the Wittig reaction's scope and sustainability. Mechanochemical methods have successfully employed weak inorganic bases like potassium carbonate (K₂CO₃) to generate even highly reactive, non-stabilized ylides in the solid state, a process that typically requires much stronger bases in solution. scispace.com Furthermore, a base-free catalytic Wittig reaction has been developed, which represents a paradigm shift. This system uses a phosphine (B1218219) oxide precatalyst that is reduced in situ by a silane, such as trimethoxysilane, to generate the active phosphine catalyst, thereby circumventing the need for a stoichiometric strong base. researchgate.netresearchgate.net This catalytic cycle converts aldehydes into highly functionalized alkenes in good to excellent yields. researchgate.net
Microwave-Assisted Wittig Reactions
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application to the Wittig reaction has led to dramatic enhancements in reaction rates. Specifically for reactions involving (methoxymethyl)triphenylphosphonium chloride, microwave assistance can reduce reaction times to as little as three minutes, while still achieving good yields. researchgate.net This rapid, efficient heating allows for the swift conversion of various aldehydes and ketones into their corresponding enol ethers, the primary products of olefination with this compound. researchgate.net
The general protocol involves irradiating a mixture of the carbonyl compound, (methoxymethyl)triphenylphosphonium chloride, and a base like potassium t-butoxide in a suitable solvent. researchgate.net This technique has been successfully applied to a range of substrates, as detailed in the table below.
Table 2: Microwave-Assisted Wittig Reaction of (Methoxymethyl)triphenylphosphonium Chloride with Various Carbonyls Data synthesized from findings on microwave-assisted Wittig reactions. researchgate.net
| Carbonyl Substrate | Product | Reaction Time (min) | Yield (%) |
| Benzaldehyde | 1-methoxy-2-phenylethene | 3 | 85 |
| Cyclohexanone | (Methoxymethylene)cyclohexane | 3 | 82 |
| Acetophenone | 1-methoxy-1-phenylethene | 3 | 78 |
| 4-Nitrobenzaldehyde | 1-methoxy-2-(4-nitrophenyl)ethene | 2.5 | 90 |
| 2-Naphthaldehyde | 2-(2-methoxyethenyl)naphthalene | 3 | 88 |
The combination of microwave heating with solid-supported reagents has also proven to be an effective strategy, further simplifying product purification by eliminating the triphenylphosphine oxide byproduct from the solution phase. nih.gov These microwave-assisted methods offer a significant advantage in terms of speed and efficiency for homologation reactions using this compound.
Flow Chemistry Applications
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise fashion, offers substantial benefits for the Wittig reaction. Key advantages include superior control over reaction parameters such as temperature and residence time, enhanced heat and mass transfer, and improved safety, particularly when dealing with hazardous reagents or highly exothermic reactions. nih.govmt.com
The application of continuous flow processes to Wittig olefinations has been an area of intensive study aimed at increasing reaction yields and throughput. nih.gov In a flow setup, solutions of the aldehyde and the pre-formed ylide (or the phosphonium salt and base) can be pumped from separate reservoirs, mixed at a T-junction, and then passed through a heated or cooled reactor coil. nih.gov This setup allows for precise control over the reaction, leading to better reproducibility and potentially higher yields. mt.com
Flow chemistry is particularly advantageous for scaling up reactions and can be integrated with other technologies. For instance, flow reactors can be coupled with microwave units for flash heating or with in-line analytical tools (Process Analytical Technology, PAT) for real-time monitoring and optimization. nih.govresearchgate.net The use of flow systems can also facilitate multi-step syntheses by "telescoping" sequential reactions, where the output from one reactor is fed directly into the next, minimizing manual handling and purification steps. nih.gov While specific documented applications for this compound in flow systems are not widespread, the principles and demonstrated success of flow chemistry for general Wittig reactions are directly applicable. nih.gov
Polymer-Supported Reagents and Solid-Phase Synthesis
A significant challenge in traditional Wittig reactions is the removal of the triphenylphosphine oxide byproduct from the final product, which often requires tedious chromatographic purification. nih.gov The use of polymer-supported triphenylphosphine, the precursor to the Wittig reagent, elegantly solves this problem. When the phosphine is anchored to a solid polymer support (such as polystyrene), the resulting phosphine oxide byproduct also remains on the solid phase and can be easily removed by simple filtration. nih.govsigmaaldrich.com
The synthesis proceeds by first preparing the polymer-supported phosphonium salt from the polymer-bound triphenylphosphine and an appropriate alkyl halide. Subsequent reaction with a base generates the polymer-bound ylide, which can then react with an aldehyde or ketone in solution. nih.gov Research has shown that the efficiency of these reactions can depend on the physical properties of the polymer, such as the degree of cross-linking, with lower cross-linking ratios often providing better results due to improved reagent accessibility. nih.gov
This solid-phase approach has been utilized in combinatorial chemistry to generate libraries of compounds. rit.edu Furthermore, the combination of solid-supported reagents with microwave irradiation has been shown to create a highly efficient one-pot, three-step Wittig reaction protocol. nih.gov The use of polymer-supported this compound provides a streamlined path for homologation reactions, greatly simplifying the purification process.
Comparative Studies with Other Homologation Reagents
This compound is a key reagent for the one-carbon homologation of aldehydes and ketones, which ultimately yields an aldehyde with an additional carbon atom after hydrolysis of the initial enol ether product. wikipedia.orgchegg.com To appreciate its role, it is useful to compare it with other homologation methods.
Table 3: Comparison of Selected Homologation Reagents
| Reagent/Reaction | Transformation | Key Features & Differences |
| (Methoxymethylene) triphenylphosphorane | Aldehyde/Ketone → Homologated Aldehyde | Wittig-based; two-step process (olefination then hydrolysis); mild conditions; byproduct is triphenylphosphine oxide. wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) Reagent | Aldehyde/Ketone → Alkene | Uses phosphonate (B1237965) carbanions which are more nucleophilic than ylides; water-soluble phosphate (B84403) byproduct is easily removed; often favored for generating E-alkenes and for reacting with sterically hindered ketones. nih.govlibretexts.org |
| Ohira-Bestmann Reagent | Aldehyde → Terminal Alkyne | One-carbon homologation directly to an alkyne; useful for subsequent click-chemistry or other alkyne functionalizations. |
| (1,3-Dioxolan-2-yl)methyl triphenylphosphonium Bromide | Aldehyde/Ketone → Homologated Aldehyde (protected) | Wittig-based; provides the homologated aldehyde in a protected acetal (B89532) form, which can be useful in multi-step synthesis. |
The most common alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction utilizes phosphonate-stabilized carbanions, which are generally more nucleophilic than the corresponding phosphonium ylides. nih.gov A significant advantage of the HWE reaction is that its dialkyl phosphate byproduct is water-soluble, simplifying purification. libretexts.org While this compound is highly effective for its specific transformation, the HWE reaction provides a powerful alternative, especially when E-selectivity is desired for α,β-unsaturated esters or when reacting with challenging ketone substrates. wikipedia.orglibretexts.org Other specialized reagents, like the Ohira-Bestmann reagent, offer different functionalities by converting aldehydes into alkynes, expanding the synthetic toolbox for carbon chain extension.
Computational and Advanced Spectroscopic Investigations of Methoxymethylene Triphenylphosphorane Reactivity
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the complex potential energy surfaces of the Wittig reaction involving (Methoxymethylene)triphenylphosphorane. These studies have been crucial in understanding the sequence of events at a molecular level, including the formation and fate of key intermediates.
A central aspect of the Wittig reaction mechanism is the nature of the initially formed intermediate: a zwitterionic betaine (B1666868) or a cyclic oxaphosphetane. libretexts.org DFT calculations have provided significant clarity on this topic. For the Wittig reaction in general, under salt-free conditions, the formation of the oxaphosphetane is often found to be a direct, concerted [2+2] cycloaddition, bypassing a stable betaine intermediate. wikipedia.orgpitt.edu
Computational studies have shown that betaines are often higher in energy than the corresponding oxaphosphetanes, making them transient species or transition states rather than true intermediates. pitt.eduresearchgate.net The relative stability is influenced by factors such as solvent and the nature of the substituents on the ylide and the carbonyl compound. While a definitive energy profile for the specific reaction of this compound was not found in the immediate search, the general consensus from DFT studies on related non-stabilized and semi-stabilized ylides provides a strong predictive framework. nih.govacs.orgresearchgate.net The methoxy (B1213986) group in this compound imparts a degree of stabilization, which can influence the relative energies of the intermediates.
| Intermediate | Relative Energy (kcal/mol) - Representative System | Reference |
| Betaine | Higher energy than oxaphosphetane | researchgate.net |
| Oxaphosphetane | Lower energy, more stable intermediate | researchgate.net |
DFT calculations are instrumental in locating and characterizing the transition state (TS) structures along the reaction coordinate, providing insights into the kinetic barriers of the reaction. ucsb.edu For the Wittig reaction, the geometry of the transition state leading to the oxaphosphetane is a key determinant of the final alkene stereochemistry. nih.govacs.org
Studies on related ylides show that the transition states can have varying degrees of planarity or puckering. pitt.eduacs.org The geometry is a result of a delicate balance between steric interactions and electronic effects. acs.org For semi-stabilized ylides, which this compound can be considered, the transition state leading to the E-alkene is often favored due to minimized steric interactions. wikipedia.org The analysis of transition state energies helps to rationalize the observed reaction rates and selectivities. Theoretical studies have successfully modeled the transition states for the formation of both cis- and trans-oxaphosphetanes, with the energy difference between these transition states dictating the Z/E selectivity of the resulting alkene. nih.govacs.org
| Transition State Feature | Description | Implication |
| Geometry | Can be planar or puckered | Influences stereochemical outcome |
| Energy Barrier | Determines reaction rate | Lower barrier indicates a faster reaction |
| Key Interactions | Steric hindrance, orbital overlap | Dictates the favored reaction pathway |
Molecular Modeling of Stereochemical Outcomes
Molecular modeling, particularly using DFT, has been successfully employed to predict and explain the stereochemical outcomes of the Wittig reaction. masterorganicchemistry.comrsc.orgorgchemres.org The stereoselectivity (i.e., the preference for forming a Z or E alkene) is generally determined in the initial cycloaddition step. wikipedia.org
For semi-stabilized ylides like this compound, the reaction often yields a mixture of E and Z isomers, with the E isomer frequently predominating. wikipedia.org Computational models can rationalize this by comparing the energies of the diastereomeric transition states leading to the syn and anti oxaphosphetanes. The transition state that minimizes steric repulsions between the substituents on the ylide and the aldehyde or ketone is generally lower in energy, thus dictating the major product. acs.org These models take into account subtle electronic effects and have shown good agreement with experimental observations for a range of Wittig reagents. nih.gov
Advanced NMR Spectroscopy for Structural Elucidation of Ylides and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of phosphorus ylides and the detection of reaction intermediates. youtube.comacs.org High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide detailed structural information.
For this compound, the ³¹P NMR chemical shift is a key diagnostic feature. The chemical shift provides information about the electronic environment of the phosphorus atom. acs.org In phosphorus ylides, the phosphorus atom is shielded compared to the corresponding phosphonium (B103445) salts. youtube.com
Advanced NMR techniques, such as 2D correlation experiments (e.g., HMQC, HMBC), can be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule. The coupling constant between phosphorus and the ylidic carbon (¹JPC) is particularly informative about the nature of the P-C bond. youtube.com Low-temperature NMR studies have been crucial in observing and characterizing transient intermediates like oxaphosphetanes in certain Wittig reactions. wikipedia.org
| Nucleus | Typical Chemical Shift Range (ppm) for Phosphorus Ylides | Coupling Constants of Interest |
| ³¹P | Varies, often in the range of +5 to +25 ppm | ¹JPC, ²JPH |
| ¹³C (ylidic) | Typically downfield, influenced by substituents | ¹JPC |
| ¹H (methine) | Varies depending on substituents | ²JPH |
Note: Specific NMR data for this compound would require experimental measurement.
Mass Spectrometry for Elucidating Reaction Pathways
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), has proven to be a valuable method for detecting and characterizing transient ionic intermediates in reaction pathways. In the context of the Wittig reaction, ESI-MS can be used to intercept and identify species such as phosphonium salts and, under certain conditions, even betaine-like structures.
By monitoring the reaction mixture over time with ESI-MS, it is possible to follow the appearance and disappearance of peaks corresponding to reactants, intermediates, and products. This provides a dynamic view of the reaction progress. For instance, the reaction of this compound with an aldehyde could be monitored for the consumption of the ylide and the formation of the triphenylphosphine (B44618) oxide byproduct, providing kinetic insights. While direct detection of the neutral oxaphosphetane intermediate by conventional MS is challenging, specialized low-temperature mass spectrometry techniques have successfully observed these thermally unstable species in some Wittig systems.
Future Perspectives and Emerging Research Directions
Development of More Sustainable and Environmentally Benign Methodologies
The classic Wittig reaction, while powerful, is often criticized for its poor atom economy, primarily due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. wikipedia.org This byproduct can be difficult to separate from reaction products and represents a significant waste stream. wikipedia.org Future research is intensely focused on developing "greener" alternatives.
Key strategies include:
Catalytic Wittig Reactions: A major goal is the development of a truly catalytic Wittig reaction, where the phosphine (B1218219) oxide is regenerated in situ. organic-chemistry.org This would drastically reduce waste and the amount of phosphine reagent required.
Solvent-Free and Aqueous Conditions: Moving away from traditional organic solvents like THF and toluene (B28343) is a priority. Research into solvent-free reaction conditions, such as grinding reactants together (mechanochemistry), or using water as a solvent, is showing promise for a more sustainable process. wordpress.com
Biodegradability and Ecotoxicity: The environmental fate of triphenylphosphine and its oxide is a growing concern. oecd.org Triphenylphosphine oxide is not readily biodegradable and can be harmful to aquatic organisms. oecd.orgfishersci.comnih.gov Future work will likely involve designing new phosphine backbones that lead to more environmentally benign and easily degradable byproducts.
A comparison of traditional versus greener Wittig methodologies is presented below:
| Feature | Traditional Wittig Reaction | Emerging Green Methodologies |
| Solvent | Typically dry, aprotic solvents (e.g., THF, Toluene) | Water, or solvent-free (mechanochemistry) wordpress.com |
| Base | Strong, hazardous bases (e.g., n-butyllithium) libretexts.org | Milder bases (e.g., NaOH, K2CO3) |
| Byproduct | Stoichiometric triphenylphosphine oxide wikipedia.org | Catalytic systems aim to regenerate the phosphine organic-chemistry.org |
| Atom Economy | Low | High (in catalytic versions) |
Exploration of Novel Reactivity Patterns Beyond Olefination
While renowned for its role in converting aldehydes and ketones into enol ethers, (methoxymethylene)triphenylphosphorane and related phosphonium (B103445) ylides possess a rich reactivity profile that extends beyond simple olefination. wikipedia.org As dipolar species, they can participate in a variety of other transformations. wikipedia.org
Emerging areas of reactivity include:
Cycloaddition Reactions: Phosphonium ylides can engage in [2+2], [3+2], and [4+2] cycloaddition reactions. wikipedia.orgrsc.orgacs.org For instance, they can react with activated alkynes or alkenes to form complex carbocyclic and heterocyclic ring systems, a reaction pattern that is fundamentally different from the [2+2] cycloaddition proposed in the Wittig mechanism. libretexts.orgrsc.org
Annulation Reactions: Ylides can act as synthons in annulation strategies to build rings. Tandem reactions involving a Michael addition followed by an intramolecular Wittig reaction have been used to construct cyclic compounds. rsc.orgnih.gov
Catalysis: Recent studies have demonstrated that phosphonium ylides themselves can act as catalysts. They have been employed as ionic nucleophilic catalysts for selective acylation reactions and as hydrogen atom transfer (HAT) catalysts under photoredox conditions. acs.orgacs.orgresearchgate.net
Integration with Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, offer significant advantages in efficiency and molecular diversity. nih.govnih.gov this compound is an ideal candidate for integration into such processes.
Future research directions involve designing MCRs where the ylide acts as a key reactive partner. For example, a reaction could involve an aldehyde, an acidic compound, and the ylide to generate complex α,β-unsaturated carbonyl compounds in one pot. orgsyn.org Similarly, cascade reactions, where the initial olefination product (an enol ether) undergoes a series of subsequent, spontaneous transformations, can be designed to rapidly build molecular complexity from simple precursors. The Ugi reaction, a well-known MCR, has been successfully combined with a subsequent aza-Wittig cyclization, demonstrating the potential for tandem MCR-ylide processes. nih.govbeilstein-journals.org
Computational Design of Next-Generation Methoxymethylating Reagents
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govbeilstein-journals.org For phosphonium ylides, computational studies are providing deep insights into the mechanism of the Wittig reaction, the factors controlling stereoselectivity (E/Z), and the intrinsic properties of the ylide itself. nih.govacs.org
Future applications in this area will focus on:
Predicting Reactivity and Selectivity: DFT calculations can model the transition states of the Wittig reaction, helping to predict which ylide structures will favor the desired E or Z-alkene product. organic-chemistry.orgwikipedia.org
Designing Novel Reagents: By modeling the electronic and steric properties, new phosphonium ylides can be designed in silico before being synthesized in the lab. This allows for the rational design of reagents with enhanced stability, reactivity, or selectivity.
Understanding Non-traditional Reactivity: Computational models can help uncover and explain the novel reactivity patterns discussed in section 7.2, accelerating their development and application in synthesis. nih.gov These studies can analyze factors like molecular electrostatic potential and charge distribution to understand the behavior of ylides in different chemical environments. nih.gov
Applications in Advanced Materials Science and Catalysis
The primary product of the reaction between this compound and a carbonyl compound is an enol ether. wikipedia.org Enol ethers are valuable monomers and intermediates in materials science.
Emerging applications include:
Polymer Synthesis: Enol ethers, particularly vinyl ethers, can undergo polymerization to form polyvinyl ethers. wikipedia.orgalfa-chemistry.com These polymers have applications in adhesives, coatings, and other materials. Recent advances have shown that cyclic enol ethers can undergo Ring-Opening Metathesis Polymerization (ROMP) to produce degradable and depolymerizable polymers, opening doors for sustainable plastics. acs.org
Functional Materials: The electron-rich double bond in enol ethers makes them useful building blocks for functional organic materials, including those for electronic and photonic applications. unacademy.com They can be incorporated into larger conjugated systems or used to modify the properties of existing materials.
Catalysis: While the ylide itself can be a catalyst, the enol ether products can also be precursors to ligands for metal catalysts. The unique electronic properties of the enol ether moiety can be used to tune the behavior of a catalytic metal center, leading to new catalytic systems with enhanced performance.
Q & A
Q. What is the role of (methoxymethylene)triphenylphosphorane in the Wittig reaction, and how is it applied in aldehyde synthesis?
this compound is a Wittig reagent used to convert carbonyl compounds into alkenes or aldehydes. In the Wittig reaction, the reagent reacts with aldehydes or ketones to form a methylene intermediate, which undergoes elimination to yield an alkene. For aldehyde synthesis, the product is subsequently hydrolyzed under acidic conditions to replace the methoxy group with a hydroxyl group, forming the desired aldehyde . This method is particularly effective for stereocontrolled synthesis, as demonstrated in the preparation of cis-chrysanthemic acid derivatives .
Q. What analytical techniques are recommended for characterizing products derived from this compound reactions?
Key techniques include:
- NMR Spectroscopy : Proton NMR (¹H-NMR) is critical for verifying alkene geometry and identifying substituents. For example, ethyl cinnamate synthesized via Wittig reactions shows distinct vinyl proton signals between δ 6.3–7.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights of intermediates and final products.
- Chromatography : TLC or HPLC monitors reaction progress and purity, especially for by-products like triphenylphosphine oxide .
Q. How should this compound be handled to ensure stability and safety during experiments?
- Storage : Store under inert gas (N₂ or Ar) at 2–8°C to prevent moisture absorption or oxidation .
- Decomposition Risks : Thermal degradation releases phosphorus oxides and carbon oxides. Use fume hoods and avoid high temperatures (>150°C) during reactions .
- Personal Protective Equipment (PPE) : Wear acid-resistant gloves, lab coats, and full-face respirators (N100/P3 grade) when handling bulk quantities .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, stoichiometry) influence the stereochemical outcome of Wittig reactions using this compound?
- Solvent Effects : Polar aprotic solvents (e.g., THF, DCM) favor ylide formation and enhance reactivity with electron-deficient carbonyls. Non-polar solvents may reduce side reactions .
- Temperature Control : Low temperatures (0–5°C) minimize ylide decomposition, while higher temperatures (40–60°C) accelerate alkene formation but risk over-oxidation .
- Stoichiometry : Excess ylide (1.2–1.5 equiv) ensures complete carbonyl conversion, critical for high-purity products in multi-step syntheses (e.g., biocartol derivatives) .
Q. How can researchers resolve contradictions in toxicity data for organophosphorus reagents like this compound?
- Species-Specific Toxicity : Animal studies (e.g., rodents) report delayed neurotoxicity from prolonged exposure, while human data show minimal systemic effects at low concentrations. This discrepancy may arise from metabolic differences in cholinesterase inhibition pathways .
- Mitigation Strategies :
Q. What methodologies optimize yields in reactions involving this compound with sterically hindered carbonyl substrates?
- Substrate Pre-activation : Pre-treat bulky ketones with Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves yields by 15–20% in sterically challenging systems .
- By-Product Management : Triphenylphosphine oxide (a common by-product) can be removed via recrystallization or column chromatography using hexane/ethyl acetate gradients .
Q. What are the mechanistic implications of this compound’s reactivity with α,β-unsaturated carbonyl compounds?
The reagent exhibits dual reactivity:
Conjugate Addition : Forms allylic phosphoranes, which undergo protonolysis to yield γ,δ-unsaturated esters .
1,2-Addition : Direct attack on the carbonyl group produces α-methoxy alkenes.
The dominant pathway depends on substrate electronics. Electron-deficient enones favor 1,2-addition, while electron-rich systems undergo conjugate addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
